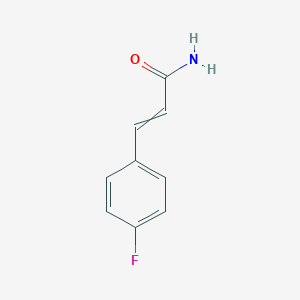

3-(4-Fluorophenyl)-2-propenamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUAPSQYVPLFAN-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-78-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 3-(4-fluorophenyl)-2-propenamide, a member of the cinnamamide class of compounds. Cinnamamides are a significant scaffold in medicinal chemistry, recognized for their presence in natural products and their wide array of pharmacological activities.[1] This guide delves into the core chemical properties, structural elucidation, synthesis, and potential biological relevance of the 4-fluoro substituted analog, designed for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the family of α,β-unsaturated amides. The incorporation of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions without significantly increasing steric bulk. The cinnamamide scaffold itself allows for multiple interactions, including hydrophobic, dipolar, and hydrogen bonding, making it a versatile framework for targeting various biological molecules.[2]

Chemical Structure

The molecular structure consists of a 4-fluorophenyl group attached to a propenamide moiety. The double bond is typically in the more stable (E)-configuration.

Caption: Chemical structure of (E)-3-(4-Fluorophenyl)-2-propenamide.

Physicochemical Data Summary

While specific experimental data for this exact derivative can be limited, the following properties are predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Method |

| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enamide | - |

| Molecular Formula | C₉H₈FNO | - |

| Molecular Weight | 165.17 g/mol | Calculated |

| Physical State | Expected to be a solid at room temperature | Analog Data |

| Boiling Point | 394.3 ± 34.0 °C | Predicted[3] |

| Density | 1.18 ± 0.1 g/cm³ | Predicted[3] |

| pKa | 14.91 ± 0.20 | Predicted[3] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is expected. | General chemical principles[4][5] |

Structural Elucidation and Spectroscopic Profile

Confirming the structure of a synthesized compound is paramount. The following section details the expected spectroscopic signatures for this compound, explaining the rationale behind the expected data. This serves as a guide for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[6]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.4-7.8 ppm and δ 7.0-7.2 ppm): The 1,4-disubstituted (para) phenyl ring will typically show two sets of signals, each integrating to 2H. These will appear as two doublets (or more complex multiplets resembling doublets of doublets) due to coupling between adjacent protons. The protons ortho to the electron-withdrawing propenamide group will be downfield (δ ~7.6 ppm), while the protons ortho to the fluorine atom will be slightly upfield (δ ~7.1 ppm).

-

Vinylic Protons (δ 6.4-7.6 ppm): The two protons on the C=C double bond will appear as distinct doublets. The proton alpha to the carbonyl (C=O) group will be further upfield (δ ~6.5 ppm), while the proton beta to the carbonyl and adjacent to the phenyl ring will be further downfield (δ ~7.5 ppm). A large coupling constant (J ≈ 15-16 Hz) between these protons is diagnostic of the (E)- or trans-configuration.

-

Amide Protons (-NH₂, δ 5.5-6.5 ppm): The two protons of the primary amide will typically appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. Shaking the sample with deuterium oxide (D₂O) will cause these signals to disappear due to H-D exchange, a definitive test for labile protons.[7]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~167 ppm): The amide carbonyl carbon is characteristically found in this downfield region.

-

Aromatic & Vinylic Carbons (δ 115-145 ppm): A total of six signals are expected in this region: four for the aromatic ring and two for the vinylic carbons. The carbon atom directly bonded to fluorine will show a large C-F coupling constant.

-

The signals for the aromatic carbons will be split due to coupling with the fluorine atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

-

N-H Stretch (3150-3350 cm⁻¹): The primary amide (-NH₂) group will show two distinct, sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[9]

-

C-H Stretch (Aromatic & Vinylic) (3000-3100 cm⁻¹): Absorption bands in this region confirm the presence of C-H bonds on sp² hybridized carbons.

-

C=O Stretch (Amide I Band) (~1660-1680 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the amide carbonyl group. Its position can be influenced by conjugation and hydrogen bonding.[9]

-

C=C Stretch (~1625 cm⁻¹): A medium intensity band for the conjugated alkene double bond.

-

N-H Bend (Amide II Band) (~1600 cm⁻¹): This band, resulting from N-H bending, often appears close to the aromatic C=C stretching bands.

-

C-F Stretch (1150-1250 cm⁻¹): A strong band in the fingerprint region indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8]

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound (165.17).

-

Key Fragments: Common fragmentation pathways would involve the loss of the amide group (-NH₂) or the entire propenamide side chain, leading to characteristic fragment ions.

Synthesis and Purification Workflow

The synthesis of cinnamamides is well-established. A reliable method involves the amidation of the corresponding cinnamic acid derivative. This protocol is designed to be self-validating through the use of the analytical techniques described above.

Proposed Synthetic Pathway

The most direct route is a two-step process starting from commercially available 4-fluorobenzaldehyde.

Caption: Proposed workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(4-fluorophenyl)propenoic acid (4-Fluorocinnamic Acid)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This is a Knoevenagel condensation, a classic method for forming C=C bonds. Pyridine acts as both the solvent and base, while piperidine is a more effective catalyst for the initial condensation step.

-

-

Workup: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-fluorocinnamic acid is often pure enough for the next step.

Step 2: Synthesis of this compound

-

Activation: In a fume hood, suspend the dried 4-fluorocinnamic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which is necessary for efficient amidation. DMF catalyzes this transformation.

-

-

Amidation: Cool the reaction mixture to 0 °C (ice bath). Slowly and carefully add the acyl chloride solution to an excess of concentrated aqueous ammonia, ensuring the temperature remains below 10 °C.

-

Isolation: Stir the mixture vigorously for 1 hour as a precipitate forms. Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, IR, and MS, and by measuring its melting point.

Biological Activity and Therapeutic Potential

While specific studies on this compound may be limited, extensive research on the broader cinnamamide class provides significant insight into its potential applications.

-

Anticancer Activity: Many cinnamamide derivatives have been investigated as potential anticancer agents.[1][10] The mechanism can involve various pathways, including the inhibition of tubulin polymerization or acting on specific protein kinases. The para-fluoro substitution can enhance the specificity and effectiveness of these compounds.[1]

-

Neuroprotective and CNS Activity: The cinnamamide scaffold is a key component in compounds showing anticonvulsant, antidepressant, and neuroprotective properties.[2][11] These derivatives have been shown to interact with targets such as GABAₐ receptors and N-methyl-D-aspartate (NMDA) receptors.[2]

-

Anti-inflammatory and Antimicrobial Properties: Cinnamic acid and its derivatives are known to possess anti-inflammatory and antimicrobial activities.[11] Amide derivatives often exhibit enhanced biological profiles compared to their parent carboxylic acids due to improved cell permeability and metabolic stability.

The introduction of the 4-fluoro group is a well-established bioisosteric replacement for a hydrogen atom that can block metabolic oxidation at that position, potentially increasing the compound's half-life and bioavailability, making it an attractive modification for drug development.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile. Its structure is readily confirmed through standard spectroscopic techniques. Based on extensive literature on related cinnamamides, this molecule represents a promising scaffold for further investigation in medicinal chemistry, particularly in the fields of oncology, neuropharmacology, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this versatile compound.

References

-

SIELC Technologies. (2018, May 16). 4-Chloro-2-allylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships | Request PDF. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 13997-73-4 | 2-Allyl-4-chlorophenol | MFCD00045776. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Allyl-4-chlorophenol. Retrieved from [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., & Marona, H. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(9), 1456-1467. Retrieved from [Link]

-

Istyastono, E. P., et al. (2020). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Indonesian Journal of Pharmacy, 31(3), 163-172. Retrieved from [Link]

-

Dahlbom, R., et al. (1983). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry, 26(6), 880-884. Retrieved from [Link]

-

Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Catalysts, 12(10), 1265. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4332. Retrieved from [Link]

-

Vels University. (n.d.). 23EV803 Biological Activity of Natural Products. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propenamide (CAS 79-06-1). Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, January 10). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 464-471. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Indian J Pharm Sci, 67(2), 151-159. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylacrylamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

National Institute of Standards and Technology. (n.d.). 2-Propenamide. Retrieved from [Link]

-

PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-nitrophenyl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). Methacrylamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 381193-68-6 CAS MSDS (N-cyclopropyl-3-(4-fluorophenyl)acrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]

- 5. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. ikm.org.my [ikm.org.my]

- 11. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors [mdpi.com]

3-(4-Fluorophenyl)-2-propenamide synthesis methods

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2-propenamide

Introduction

This compound is an organic compound featuring a propenamide backbone substituted with a 4-fluorophenyl group. This molecule serves as a versatile scaffold and key intermediate in medicinal chemistry and materials science. Its structural motifs, including the lipophilic fluorophenyl group, the conjugated system, and the hydrogen-bonding-capable amide group, make it a valuable building block for developing novel therapeutic agents. Derivatives of this core structure have been investigated for various biological activities, including as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound. We will dissect the core chemical principles, explain the rationale behind experimental choices, and provide detailed protocols for key synthetic routes. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available strategies to access this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on factors such as starting material availability, desired scale, stereochemical control, and overall cost-effectiveness. The most prevalent and robust strategies involve:

-

Palladium-Catalyzed C-C Cross-Coupling: The Heck reaction, a cornerstone of modern organic synthesis, offers a direct route by forming the central alkene bond.

-

Olefination of an Aldehyde: The Wittig reaction provides a classic and reliable method for converting an aldehyde into the target alkene.

-

Base-Catalyzed Condensation: The Claisen-Schmidt (a type of crossed Aldol) condensation presents a straightforward approach using readily available starting materials.

-

Amidation of a Cinnamic Acid Precursor: A two-step approach where the corresponding carboxylic acid is first synthesized and then converted to the primary amide.

We will now examine each of these strategies in detail.

Strategy 1: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming a carbon-carbon bond between an aryl halide and an alkene.[2][3] For the synthesis of this compound, this involves coupling an activated alkene, acrylamide, with a 4-fluorophenyl halide, typically 4-fluoroiodobenzene or 4-fluorobromobenzene.

Mechanism and Rationale

The catalytic cycle of the Heck reaction is a well-established process that drives the efficiency of this transformation.[4]

-

Oxidative Addition: A Pd(0) catalyst precursor, often generated in situ from a Pd(II) salt like Pd(OAc)₂, undergoes oxidative addition with the 4-fluorophenyl halide (Ar-X) to form a Pd(II)-aryl complex.[4]

-

Olefin Coordination and Insertion: The alkene (acrylamide) coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond. The insertion typically occurs with syn-stereochemistry and places the aryl group on the less substituted carbon of the double bond due to steric factors.[3]

-

β-Hydride Elimination: For a stable product to form, the molecule must rotate around the newly formed C-C single bond to allow for a syn-β-hydride elimination. This step forms the final trans-alkene product and a palladium-hydride species. The trans selectivity is a key advantage of the Heck reaction.[2]

-

Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

This method is highly valued for its functional group tolerance and its ability to deliver the thermodynamically favored trans (E) isomer with high selectivity.

}

Figure 1: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Heck Synthesis

Materials:

-

4-Iodofluorobenzene (1.0 equiv)

-

Acrylamide (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri-o-tolylphosphine [P(o-tol)₃] (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodofluorobenzene, acrylamide, palladium(II) acetate, and tri-o-tolylphosphine.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF and triethylamine via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Strategy 2: The Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[5] It utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.[6] For this synthesis, 4-fluorobenzaldehyde is reacted with an ylide bearing the required amide functionality.

Mechanism and Rationale

The reaction proceeds through the formation of a four-membered ring intermediate, the oxaphosphetane.[7][8]

-

Ylide Formation: The Wittig reagent is prepared in a two-step sequence. First, a suitable alkyl halide is reacted with triphenylphosphine (PPh₃) via an Sₙ2 reaction to form a phosphonium salt. Second, this salt is deprotonated at the α-carbon using a strong base (e.g., n-butyllithium, NaH) to generate the nucleophilic phosphonium ylide.[6]

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is generally believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate.[5]

-

Reverse [2+2] Cycloaddition: The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a reverse [2+2] cycloaddition (cycloreversion) to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O). The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[7]

The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester or amide on the carbanion) are more stable and react under thermodynamic control, generally favoring the formation of the E (trans) isomer.[5][7]

}

Figure 2: Wittig Reaction Workflow and Mechanism.

Experimental Protocol: Wittig Synthesis

Part A: Preparation of the Wittig Reagent

-

In a flame-dried flask under nitrogen, suspend (carbamoylmethyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

Part B: Olefination

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Add a solution of 4-fluorobenzaldehyde (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide. Purify by column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate the product from the byproduct.

Strategy 3: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone or, in this case, an amide with an acidic α-proton.[9] It is a classic, atom-economical method for forming α,β-unsaturated carbonyl compounds.

Mechanism and Rationale

The reaction is typically base-catalyzed and involves three main steps.[10][11]

-

Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from acetamide to form a resonance-stabilized enolate.[10] This is the rate-limiting step.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate (the aldol addition product).

-

Dehydration: The aldol adduct is typically not isolated. Under the reaction conditions (often with heating), it readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated amide product.[9] This dehydration is often rapid as it extends the conjugated π-system.

This method is experimentally simple and often uses inexpensive, readily available reagents and solvents like ethanol.[12]

}

Figure 3: Base-Catalyzed Aldol-Type Condensation Mechanism.

Experimental Protocol: Claisen-Schmidt Synthesis

Materials:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Acetamide (1.5 equiv)

-

Sodium Hydroxide (NaOH) (2.0 equiv)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde and acetamide in ethanol.

-

Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution at room temperature.

-

A precipitate may form upon addition of the base. Continue stirring the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Pour the reaction mixture into a beaker of cold water/ice.

-

If a solid precipitates, collect it by vacuum filtration. If not, acidify the mixture carefully with dilute HCl to neutralize the excess NaOH, which should induce precipitation.

-

Wash the collected solid thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Strategy 4: Amidation of 4-Fluorocinnamic Acid

This strategy separates the formation of the C-C double bond from the formation of the amide bond. First, 3-(4-fluorophenyl)propenoic acid (4-fluorocinnamic acid) is synthesized, typically via a Heck or aldol-type reaction (e.g., Knoevenagel or Perkin reaction) using a carboxylic acid precursor. The resulting acid is then activated and coupled with an amine source.

Mechanism and Rationale

Amide bond formation does not occur spontaneously from a carboxylic acid and an amine at room temperature. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved using a coupling reagent.

-

Carboxylic Acid Activation: A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] Additives like 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce racemization risk (if applicable), forming an even more stable active ester.[14]

-

Nucleophilic Acyl Substitution: An amine source, such as aqueous ammonia or ammonium chloride with a base, attacks the activated carbonyl carbon.

-

Amide Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (e.g., dicyclohexylurea, DCU) and forming the final stable amide bond.

This two-step approach is advantageous when direct methods are low-yielding or when a variety of amide analogues are desired from a common carboxylic acid intermediate.

Experimental Protocol: Amidation Synthesis

Part A: Synthesis of 4-Fluorocinnamic Acid (Not detailed, assume available)

Part B: Amide Coupling Materials:

-

4-Fluorocinnamic acid (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Ammonium chloride (NH₄Cl) (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve 4-fluorocinnamic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add HOBt and EDC to the solution and stir at room temperature for 30 minutes to pre-activate the acid.

-

In a separate flask, prepare a suspension of ammonium chloride in DMF and add DIPEA.

-

Add the ammonium/DIPEA mixture to the activated acid solution.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Comparative Analysis of Synthesis Methods

| Feature | Heck Reaction | Wittig Reaction | Claisen-Schmidt Condensation | Amidation of Acid |

| Key Transformation | C-C bond formation | C=O to C=C conversion | C-C bond formation & dehydration | C-N bond formation |

| Stereoselectivity | High (typically >95% E-isomer) | Variable; stabilized ylides favor E-isomer | Good (typically favors E-isomer) | Not applicable to C=C bond |

| Key Reagents | Pd catalyst, phosphine ligand, base | Triphenylphosphine, strong base | Strong base (NaOH, KOH) | Coupling reagent (EDC, DCC) |

| Advantages | High stereoselectivity, good functional group tolerance.[2] | Reliable, well-understood mechanism. | Operationally simple, inexpensive reagents, atom economical.[12] | Modular, allows for diverse amide analogues from one acid. |

| Disadvantages | Cost of Pd catalyst, potential for metal contamination. | Stoichiometric phosphine oxide byproduct can complicate purification. | Can have side reactions, may require careful pH control. | Two-step process, requires pre-synthesized acid. |

| Typical Yields | Good to Excellent | Moderate to Good | Moderate to Good | Good to Excellent |

References

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Wittig reagents - Grokipedia. (2026). [Link]

-

Aldol Condensation - SATHEE. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]

-

Synthesis by Aldol and Related Condensation Reactions. [Link]

-

Aldol Condensation - Beyond Benign. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). [Link]

-

Sterically hindered P,N-type amidophosphines... - Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed. (2003). [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids... - NIH. (2023). [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). [Link]

-

The Aldol Condensation - Magritek. [Link]

-

Coupling Reagents - Aapptec Peptides. [Link]

-

Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository. [Link]

- Amide library formation using a “by-product-free” activation/coupling sequence - Google P

Sources

- 1. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heck Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 11. magritek.com [magritek.com]

- 12. beyondbenign.org [beyondbenign.org]

- 13. Amide Synthesis [fishersci.dk]

- 14. peptide.com [peptide.com]

Spectroscopic Data for 3-(4-Fluorophenyl)-2-propenamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Fluorophenyl)-2-propenamide (CAS No. 5438-55-1), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a derivative of acrylamide featuring a 4-fluorophenyl group attached to the β-carbon. This structural motif is found in various biologically active molecules, making the precise characterization of this compound crucial for quality control, structural confirmation, and further research and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The presence of an aromatic ring, an α,β-unsaturated amide system, and a fluorine atom gives rise to characteristic signals in various spectroscopic analyses.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the amide, vinyl, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the anisotropic effect of the aromatic ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~7.70 | d | 2H | Ar-H (ortho to F) | J(H,H) ≈ 8.5 |

| ~7.55 | d | 1H | β-CH | J(H,H) ≈ 15.5 |

| ~7.25 | t | 2H | Ar-H (meta to F) | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

| ~7.20 | s (br) | 1H | NH | - |

| ~6.90 | s (br) | 1H | NH | - |

| ~6.50 | d | 1H | α-CH | J(H,H) ≈ 15.5 |

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy.

Interpretation and Causality:

-

Aromatic Protons: The protons on the fluorophenyl ring are expected to appear as two distinct signals due to the symmetry of the para-substitution. The protons ortho to the fluorine will be deshielded due to the inductive effect and will likely appear as a doublet. The protons meta to the fluorine will also appear as a triplet due to coupling with both the adjacent proton and the fluorine atom.

-

Vinyl Protons: The α and β protons of the propenamide moiety will appear as doublets with a large coupling constant (~15.5 Hz), characteristic of a trans configuration. The β-proton is further downfield due to its proximity to the deshielding aromatic ring and the resonance effect of the carbonyl group.

-

Amide Protons: The two amide protons are diastereotopic and may appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Figure 2: Experimental workflow for ¹H NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spinner and place it in the NMR spectrometer (e.g., a 500 MHz instrument).

-

Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Amide) |

| ~163.0 (d, J(C,F) ≈ 248 Hz) | C-F |

| ~140.0 | β-C |

| ~131.5 (d, J(C,F) ≈ 3 Hz) | Quaternary Ar-C |

| ~130.0 (d, J(C,F) ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~122.0 | α-C |

| ~116.0 (d, J(C,F) ≈ 22 Hz) | Ar-CH (meta to F) |

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy.[1]

Interpretation and Causality:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a downfield chemical shift (~166.0 ppm) due to the strong deshielding effect of the oxygen atom.

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 248 Hz) and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Vinyl Carbons: The β-carbon is more deshielded than the α-carbon due to its proximity to the aromatic ring and resonance effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretching (amide) |

| ~1665 | Strong, Sharp | C=O stretching (Amide I) |

| ~1625 | Medium, Sharp | C=C stretching (alkene) |

| ~1600, ~1510 | Medium | C=C stretching (aromatic) |

| ~1230 | Strong | C-F stretching |

| ~980 | Medium | =C-H bending (trans alkene) |

Note: Predicted values are based on characteristic IR absorption frequencies for similar functional groups.

Interpretation and Causality:

-

N-H Stretching: The presence of two bands in the 3100-3400 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1665 cm⁻¹ is a hallmark of the amide carbonyl group. Its position is influenced by conjugation with the C=C double bond.

-

C=C Stretching: The stretching vibration of the alkene C=C bond is expected around 1625 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 and 1510 cm⁻¹.

-

C-F Stretching: A strong band around 1230 cm⁻¹ is indicative of the C-F bond in the fluorophenyl group.

Figure 3: Experimental workflow for ATR-FTIR spectroscopy.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied.

-

Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic fingerprint that aids in structural elucidation.

Predicted Mass Spectrum Data (EI, 70 eV):

| m/z | Predicted Identity |

| 165 | [M]⁺˙ (Molecular Ion) |

| 149 | [M - NH₂]⁺ |

| 138 | [M - CNH]⁺ |

| 121 | [C₇H₄F]⁺ |

| 109 | [C₆H₄F]⁺ |

| 95 | [C₆H₄]⁺ |

Note: Predicted fragmentation patterns are based on the structure of the molecule and established fragmentation rules for similar compounds.[2]

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 165, corresponding to the molecular weight of this compound.

-

Major Fragments: The fragmentation pattern will be dominated by cleavages characteristic of amides and aromatic compounds. Loss of the amino group (•NH₂) would result in a fragment at m/z 149. Cleavage of the amide bond can also lead to other characteristic fragments. The fluorophenyl cation and related fragments are also expected to be prominent.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This in-depth guide underscores the power of spectroscopic methods in modern chemical and pharmaceutical research.

References

-

Palladium-Catalyzed Selective Defluorinative Arylation for the Stereospecific Synthesis of β-Fluoroacrylamides Supplementary data. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2015). ResearchGate. Retrieved from [Link]

-

Acrylamide ¹H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

N-(4-fluorobenzyl)-3-{3-nitrophenyl}acrylamide. (n.d.). PubChem. Retrieved from [Link]

-

Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. (2024). ResearchGate. Retrieved from [Link]

-

GC-MS Approaches to the Analysis of Acrylamide. (n.d.). Agilent. Retrieved from [Link]

Sources

Introduction: The Significance of the Fluorinated Cinnamamide Scaffold

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide

The cinnamamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities[1]. These compounds have demonstrated potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents[2][3]. The versatility of the cinnamamide framework allows for extensive structural modifications to optimize biological activity. One such modification of high interest is the introduction of a fluorine atom onto the phenyl ring.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[4]. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, leading to improved pharmacological profiles[4]. This guide provides a comprehensive technical overview of this compound, a fluorinated derivative of cinnamamide, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a derivative of acrylic acid and is systematically named based on IUPAC nomenclature.

IUPAC Name: 3-(4-fluorophenyl)prop-2-enamide[5]

The structure consists of a propenamide backbone connected to a 4-fluorophenyl group. The double bond in the propenoic acid chain is typically in the trans or (E) configuration, which is the more stable isomer. This configuration is evident in the NMR spectra of related cinnamic acid derivatives, showing a large coupling constant between the olefinic protons[6].

Chemical Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(4-fluorophenyl)prop-2-enamide | PubChem[5] |

| Molecular Formula | C₉H₈FNO | PubChem[5] |

| Molecular Weight | 165.16 g/mol | PubChem[5] |

| Monoisotopic Mass | 165.05899 Da | PubChem[5] |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)N)F | PubChem[5] |

| InChI Key | PNUAPSQYVPLFAN-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Purification Protocol

The synthesis of cinnamamides can be achieved through several reliable methods. A common and efficient approach is the amidation of the corresponding cinnamic acid derivative. Here, we outline a robust, two-step protocol starting from 4-fluorocinnamic acid, which itself can be synthesized from 4-fluorobenzaldehyde.

Step 1: Synthesis of 4-Fluorocinnamoyl Chloride

Rationale: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorocinnamic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-fluorocinnamoyl chloride is a yellow-orange oil and can be used in the next step without further purification.

Step 2: Amidation of 4-Fluorocinnamoyl Chloride

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the primary amide. The reaction is typically performed at low temperatures to control its exothermicity.

Protocol:

-

Dissolve the crude 4-fluorocinnamoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to yield pure this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this specific molecule is sparse, reliable computational predictions are available.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[5] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data for this compound.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The primary amide group and the aromatic ring will give rise to characteristic absorption bands.

Expected Peaks:

-

N-H Stretch: Two bands (asymmetric and symmetric) in the range of 3100-3500 cm⁻¹, characteristic of a primary amide (-NH₂)[7].

-

C=O Stretch (Amide I): A strong absorption band around 1650-1690 cm⁻¹[7].

-

N-H Bend (Amide II): A band in the region of 1590-1650 cm⁻¹[7].

-

C=C Stretch (Olefinic): A medium intensity band around 1620-1640 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of atoms.

¹H NMR (Proton NMR):

-

Amide Protons (-NH₂): A broad singlet between δ 5.5-8.0 ppm, the chemical shift can be highly variable depending on the solvent and concentration[8].

-

Aromatic Protons: Two doublets (or a complex multiplet) in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a triplet-like signal.

-

Olefinic Protons (-CH=CH-): Two doublets between δ 6.5-7.8 ppm. The proton adjacent to the carbonyl group will be upfield relative to the proton adjacent to the aromatic ring. The coupling constant (J) between these two protons is expected to be large (~15-18 Hz), confirming the (E)- or trans-configuration[6].

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Olefinic Carbons: Two signals between δ 120-145 ppm.

-

Aromatic Carbons: Signals in the region of δ 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted significantly downfield (around δ 160-165 ppm). Other aromatic carbons will also show smaller C-F couplings.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound[5].

-

High-Resolution MS (HRMS): The exact mass should be determined to confirm the elemental formula (C₉H₈FNO). The calculated exact mass is 165.05899 Da[5].

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the amide group, the fluorine atom, and other characteristic cleavages of the cinnamamide structure.

Table 3: Summary of Expected Spectroscopic Data

| Technique | Region/Shift | Assignment |

| IR | 3100-3500 cm⁻¹ | N-H Stretch |

| 1650-1690 cm⁻¹ | C=O Stretch (Amide I) | |

| 1000-1300 cm⁻¹ | C-F Stretch | |

| ¹H NMR | δ 5.5-8.0 ppm | -NH₂ (broad singlet) |

| δ 7.0-8.0 ppm | Aromatic protons (multiplets) | |

| δ 6.5-7.8 ppm | Olefinic protons (two doublets, J ≈ 15-18 Hz) | |

| ¹³C NMR | δ 165-170 ppm | C=O |

| δ 160-165 ppm | C-F (aromatic, large ¹JCF) | |

| Mass Spec | m/z = 165 | Molecular Ion (M⁺) |

Biological Significance and Potential Applications

The cinnamamide scaffold is a cornerstone in the development of new therapeutic agents[1][3]. The introduction of a 4-fluoro substituent is a rational design choice aimed at enhancing biological activity.

Anticancer Potential: Numerous cinnamamide derivatives have been reported to exhibit potent anticancer activities by targeting tubulin polymerization, mitochondria, and various signaling pathways[2][4]. The presence of a halogen, such as fluorine, on the phenyl ring is often associated with increased cytotoxic activity[4]. Therefore, this compound is a promising candidate for evaluation in cancer cell line screening assays.

Neuroprotective and Other CNS Activities: Cinnamamide derivatives have also shown therapeutic potential for central nervous system (CNS) disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties[3]. They are known to interact with targets such as GABA receptors and voltage-gated ion channels[3].

Antimicrobial Activity: The cinnamic acid skeleton is a known scaffold for developing novel antimicrobial agents[6]. The α,β-unsaturated carbonyl system can act as a Michael acceptor, a feature often linked to biological activity[1].

Caption: Key structural features of this compound and their potential influence on biological activity.

Conclusion

This compound is a synthetically accessible compound that combines the pharmacologically relevant cinnamamide scaffold with the advantageous properties of a fluorine substituent. Its well-defined structure can be confirmed through standard spectroscopic methods. Based on the extensive research into related analogues, this compound represents a valuable tool for chemical biology and a promising starting point for drug discovery programs targeting a range of diseases, from cancer to neurological disorders. This guide provides the foundational technical knowledge necessary for its synthesis, characterization, and further investigation.

References

-

Gomes, M. N., et al. (2017). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. Available at: [Link]

-

Anggriawan, R. W., et al. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Proceedings of the International Conference on Chemical Engineering and Applied Science (ICChEAS). Available at: [Link]

-

Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem. Available at: [Link]

-

de Macêdo, A. C. B., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Available at: [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)-n-(2-(4-methoxyphenyl)ethyl)-2-propenamide. PubChem. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules. Available at: [Link]

-

PubChem. (n.d.). N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-phenyl-2-propenamide, N-trifluoroacetyl-. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)prop-2-enamide. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-phenyl-2-propenamide. SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-phenyl-2-propenamide, N-trifluoroacetyl-. SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). Propenamide, N-(4-fluorophenyl)-3-(2-methoxyphenyl)-. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-. SpectraBase. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1][6]oxazin-6-yl)-ethyl]acrylamide. Pharmaffiliates. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. University of Calgary. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenamide. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Propanamide. Wikipedia. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

NIST. (n.d.). 2-Propenamide. NIST WebBook. Retrieved from [Link]

-

PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

Cheméo. (n.d.). Chemical Properties of 2-Propenamide (CAS 79-06-1). Cheméo. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Retrieved from [Link]

-

PubMed. (2010). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Identification of readily available pseudo-natural products. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]

-

PubMed. (1987). The analysis of thiocarbamides by gas chromatography/negative-ion chemical-ionization mass spectrometry. PubMed. Retrieved from [Link]

-

PubMed. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

CAS Common Chemistry. (n.d.). Polyacrylamide. CAS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PMC. Retrieved from [Link]

-

ScienceOpen. (2022). Mass spectrometry imaging advances and application in pharmaceutical research. ScienceOpen. Available at: [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

-

PubMed. (2024). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(4-fluorophenyl)prop-2-enamide (C9H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. docbrown.info [docbrown.info]

- 8. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Ascendant Role of Fluorinated Propenamides in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Introduction: The Strategic Convergence of Fluorine and the Propenamide Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern drug design.[1][2][3] Its unique properties—small atomic radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a compound's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[2][3] When this powerful halogen is integrated into the propenamide (acrylamide) scaffold, a versatile and reactive chemical entity, the resulting derivatives present a compelling class of molecules with a vast spectrum of biological activities. The acrylamide group, particularly when substituted, can act as a covalent "warhead," forming irreversible bonds with target proteins, a mechanism that has been successfully exploited in the development of potent and selective inhibitors.[4][5] This guide provides an in-depth exploration of the biological activities of fluorinated propenamide derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their diverse therapeutic applications, from oncology to infectious diseases, and provide detailed, field-proven methodologies for their synthesis and biological evaluation.

Diverse Biological Activities: A Spectrum of Therapeutic Promise

The introduction of fluorine into the propenamide backbone gives rise to a rich diversity of biological effects. These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity: Covalent Inhibition and Beyond

Fluorinated propenamides have shown remarkable promise as anticancer agents, largely through their function as covalent inhibitors of key oncogenic proteins.[4]

-

Kinase Inhibition: A prominent example is their application as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers. The α-fluoro acrylamide warhead has been shown to form an irreversible covalent bond with a cysteine residue in the FGFR4 active site, leading to potent and selective inhibition.[5][6] This targeted approach minimizes off-target effects, a critical consideration in cancer chemotherapy.[6] Studies have demonstrated that α-fluoro acrylamide derivatives can selectively suppress the enzymatic activity of FGFR4 with impressive IC50 values in the nanomolar range.[5][6]

-

Induction of Apoptosis: Beyond targeted inhibition, some fluorinated derivatives induce programmed cell death in cancer cells. For instance, fluorinated isatin derivatives, which can incorporate a propenamide-like substructure, have been shown to trigger apoptosis by disrupting mitochondrial function and promoting the generation of reactive oxygen species.[7]

The cytotoxic potential of these novel compounds is a critical first step in their evaluation as potential anticancer therapies.[8][9]

Antimicrobial Properties: Disrupting Microbial Defenses

The threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated compounds, including those with propenamide-like structures, are emerging as a promising avenue of research.[1]

-

Mechanism of Action: The antimicrobial action of fluoride itself is multifaceted; it can interfere with bacterial metabolism by inhibiting enzymes and disrupting the proton motive force across the cell membrane.[10][11] When incorporated into a propenamide derivative, the resulting molecule can potentially leverage these effects while also targeting specific bacterial enzymes or cellular processes. The lipophilicity conferred by fluorine can enhance the compound's ability to penetrate bacterial cell walls.[12]

-

Broad-Spectrum Potential: Research into fluorinated antibiotics has led to the discovery of compounds with broad-spectrum activity, including against challenging methicillin-resistant Staphylococcus aureus (MRSA).[13] The synthesis of fluorinated derivatives of existing antibiotic classes is a key strategy in overcoming resistance.[13]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, and compounds that can safely and effectively modulate the inflammatory response are in high demand.[14]

-

Enzyme Inhibition: Fluorinated propenamide derivatives can target key enzymes in the inflammatory pathway. For example, propanamide-sulfonamide conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[15]

-

Cytokine Suppression: Studies on fluorinated benzofuran derivatives, which share structural similarities with propenamides, have demonstrated their ability to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and nitric oxide in macrophages.[16] This suggests that fluorinated propenamides may also exert their anti-inflammatory effects by modulating cytokine signaling pathways.[16] Flavonoids, another class of compounds with anti-inflammatory properties, are known to inhibit key inflammatory signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[14]

Experimental Workflows and Methodologies

The robust evaluation of fluorinated propenamide derivatives requires a suite of well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing their key biological activities.

Workflow for Evaluating Biological Activity

The overall workflow for characterizing the biological activity of a novel fluorinated propenamide derivative can be visualized as follows:

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of fluorinated propenamide derivatives.

Protocol 1: Assessment of In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a standard method for determining the cytotoxic potential of a novel compound against cancer cell lines.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[8]

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (fluorinated propenamide derivative)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[8]

-

Harvest cells in the logarithmic growth phase and determine cell concentration and viability.[8]

-

Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]

-

Incubate the plates for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[8]

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug).[8]

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 1 hour at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[8]

-

Data Presentation: Cytotoxicity of Hypothetical Fluorinated Propenamides

| Compound | Target Cell Line | IC50 (µM) |

| FPA-1 | HCT116 (Colon Cancer) | 5.2 |

| FPA-2 | A549 (Lung Cancer) | 2.8 |

| FPA-3 | HCT116 (Colon Cancer) | 12.1 |

| FPA-4 | A549 (Lung Cancer) | 8.5 |

| Positive Control | HCT116 / A549 | <1.0 |

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18][19]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the fluorinated propenamide derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.[19]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

-